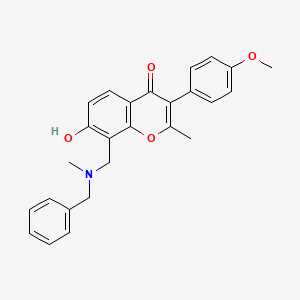

8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of chromenone, which is a class of organic compounds characterized by a fused ring structure of benzene and pyran . The molecule also contains a benzyl(methyl)amino)methyl group and a 4-methoxyphenyl group, which are common functional groups in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a fused ring system. The 4-methoxyphenyl and benzyl(methyl)amino)methyl groups would add to the complexity .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy group could influence properties such as polarity and solubility .Applications De Recherche Scientifique

Environment-Sensitive Fluorophore

- Uchiyama et al. (2006) described the fluorescence properties of a related fluorophore, highlighting its strong fluorescence in protic solvents and potential as a fluorogenic sensor (Uchiyama et al., 2006).

Antitumor Agents

- Dong et al. (2010) synthesized and evaluated 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, finding them to be potent antitumor agents against various cancer cell lines (Dong et al., 2010).

- In a related study, Dong et al. (2011) designed substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogs with significant tumor cell growth inhibitory activity (Dong et al., 2011).

Synthesis and Chemical Properties

- Coelho et al. (1992) reported on an efficient method for synthesizing (±)-4-Prenylpterocarpin, another compound within this chemical family (Coelho et al., 1992).

- Pelter et al. (1997) explored the synthesis of 8a-methoxy-2H,6H-chromen-6-ones, demonstrating a unique process for their preparation (Pelter et al., 1997).

Antimicrobial Applications

- Yamgar et al. (2014) synthesized novel Zn(II) metal complexes from heterocyclic Schiff base ligands, including compounds related to 8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, showing significant antifungal activity (Yamgar et al., 2014).

- Okasha et al. (2022) synthesized and evaluated the antibacterial and antifungal functionality of a similar compound (Okasha et al., 2022).

Photovoltaic Properties

- Gad et al. (2020) conducted a study on chromen-2-one-based organic dyes, highlighting their potential in dye-sensitized solar cells (Gad et al., 2020).

Antibacterial Effects

- Behrami and Dobroshi (2019) reported on the synthesis and high antibacterial activity of compounds including 4-hydroxy-chromen-2-one (Behrami & Dobroshi, 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

8-[[benzyl(methyl)amino]methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-17-24(19-9-11-20(30-3)12-10-19)25(29)21-13-14-23(28)22(26(21)31-17)16-27(2)15-18-7-5-4-6-8-18/h4-14,28H,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCFNDDTBVRUEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)CC3=CC=CC=C3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2614872.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N~1~-(3-fluorophenyl)acetamide](/img/structure/B2614875.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2614879.png)

![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol](/img/structure/B2614881.png)

![N,N-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-amine](/img/structure/B2614883.png)

![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2614884.png)

![ethyl 1-(4-chlorophenyl)-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2614886.png)

![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone](/img/structure/B2614890.png)

![2-(4-chlorophenoxy)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2614892.png)